

Application of 5-Ethyl-2-methylheptane in Petrochemical Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: **5-Ethyl-2-methylheptane**

Cat. No.: **B076185**

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Introduction

5-Ethyl-2-methylheptane is a branched-chain alkane that serves as a valuable reference compound in the petrochemical industry.^[1] Its well-defined structure and chromatographic behavior make it a useful component in standard mixtures for the detailed analysis of hydrocarbon streams such as gasoline, naphtha, and reformates. This document provides detailed application notes and protocols for the use of **5-Ethyl-2-methylheptane** in petrochemical analysis, primarily focusing on its application in gas chromatography (GC) for Detailed Hydrocarbon Analysis (DHA).

Physicochemical Properties

A clear understanding of the physical and chemical properties of **5-Ethyl-2-methylheptane** is essential for its application in analytical chemistry.

Property	Value
CAS Number	13475-78-0
Molecular Formula	C10H22
Molecular Weight	142.28 g/mol
Boiling Point	165-167 °C
Density	0.73 g/cm ³
Synonyms	2-Methyl-5-ethylheptane

Application in Detailed Hydrocarbon Analysis (DHA)

Detailed Hydrocarbon Analysis is a gas chromatographic method used to separate and quantify individual hydrocarbon components in complex mixtures like gasoline.^{[2][3][4]} Standard test methods such as ASTM D6730 provide a framework for this analysis.^[5] **5-Ethyl-2-methylheptane** is a known component in these complex mixtures and can be included in calibration standards to ensure accurate identification and quantification of branched alkanes in the C10 range.

Logical Workflow for DHA

The following diagram illustrates the general workflow for performing a Detailed Hydrocarbon Analysis.



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Caption: General workflow for Detailed Hydrocarbon Analysis (DHA).

Experimental Protocols

While a specific, published protocol with **5-Ethyl-2-methylheptane** as the primary standard is not readily available, a representative protocol can be constructed based on the widely used ASTM D6730 method for Detailed Hydrocarbon Analysis of gasoline.

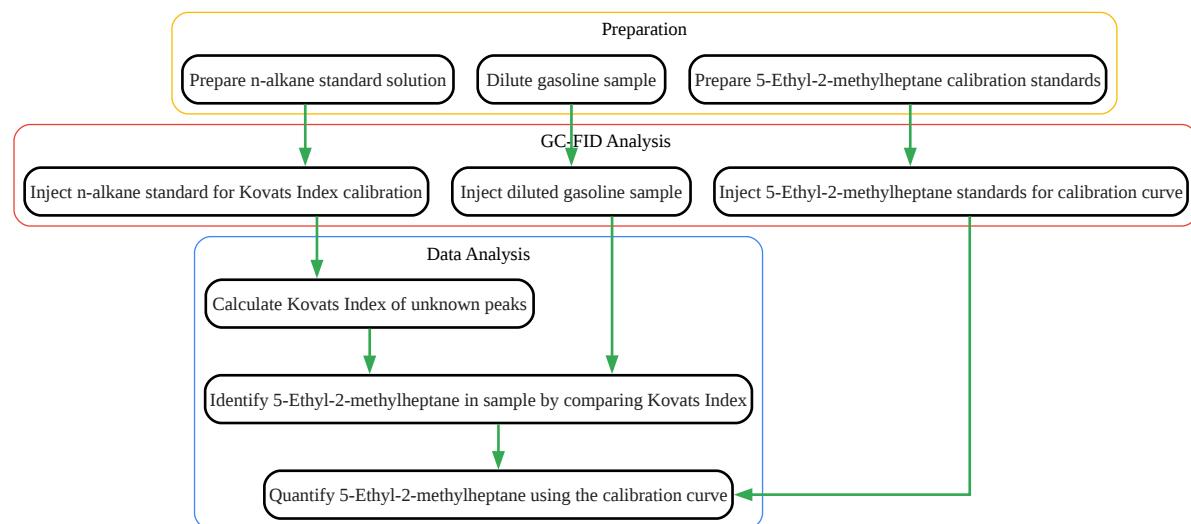
Protocol: Quantitative Analysis of Branched Alkanes in Gasoline using GC-FID

Objective: To identify and quantify **5-Ethyl-2-methylheptane** and other branched alkanes in a gasoline sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
- Capillary GC column: 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5), 100 m x 0.25 mm ID, 0.5 µm film thickness
- Helium or Hydrogen (carrier gas)
- High-purity **5-Ethyl-2-methylheptane** standard
- N-alkane standard mix (e.g., C5-C15) for Kovats index calculation
- Gasoline sample
- Volumetric flasks and syringes

Experimental Workflow Diagram:

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Caption: Step-by-step experimental workflow for quantification.

Procedure:

- **Instrument Setup:**
 - Install the capillary column in the GC.
 - Set the carrier gas flow rate (Helium: ~1-2 mL/min; Hydrogen: ~3-4 mL/min).
 - Set the injector temperature to 250 °C and the detector temperature to 300 °C.

- Set the oven temperature program:
 - Initial temperature: 35 °C, hold for 10 minutes.
 - Ramp 1: 2 °C/minute to 60 °C.
 - Ramp 2: 5 °C/minute to 200 °C, hold for 10 minutes.
- Standard Preparation:
 - Prepare a stock solution of **5-Ethyl-2-methylheptane** in a suitable solvent (e.g., hexane).
 - Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1% to 5% (w/w).
 - Prepare a solution of n-alkanes (e.g., C8, C9, C10, C11) for the determination of Kovats retention indices.
- Sample Preparation:
 - If necessary, dilute the gasoline sample in a suitable solvent to bring the concentration of the target analytes within the calibration range.
- Analysis:
 - Inject the n-alkane standard mixture to determine the retention times of the n-alkanes.
 - Inject the **5-Ethyl-2-methylheptane** calibration standards to generate a calibration curve (peak area vs. concentration).
 - Inject the prepared gasoline sample.
- Data Analysis:
 - Identify the peak corresponding to **5-Ethyl-2-methylheptane** in the gasoline sample chromatogram by comparing its Kovats retention index to the value obtained from the standard.

- Calculate the concentration of **5-Ethyl-2-methylheptane** in the gasoline sample using the calibration curve.

Quantitative Data

The following tables summarize key quantitative data for the use of **5-Ethyl-2-methylheptane** in petrochemical analysis.

Table 1: Physical and Chromatographic Properties

Parameter	Value	Reference
CAS Number	13475-78-0	[6][7][8][9]
Molecular Formula	C10H22	[6][7][8][9]
Molecular Weight	142.28 g/mol	[6][7][8][9]
Kovats Retention Index (non-polar column)	924 - 929	[10]

Table 2: Typical GC-FID Parameters for Detailed Hydrocarbon Analysis

Parameter	Condition
Column	100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane
Column Dimensions	100 m x 0.25 mm ID, 0.5 µm film thickness
Carrier Gas	Helium or Hydrogen
Injector Temperature	250 °C
Detector Temperature	300 °C
Oven Program	35°C (10 min) -> 2°C/min to 60°C -> 5°C/min to 200°C (10 min)

Flame Ionization Detector (FID) Response Factor

The response of an FID is generally proportional to the number of carbon atoms in a hydrocarbon molecule.^{[11][12]} For alkanes, the response factor is relatively uniform. While a specific experimentally determined response factor for **5-Ethyl-2-methylheptane** is not readily available in the literature, it can be assumed to be very close to 1.0 when using an internal standard of a similar branched alkane and expressing the results in mass percent. For higher accuracy, it is always recommended to determine the relative response factor experimentally by analyzing a standard of known concentration against the internal standard.

Conclusion

5-Ethyl-2-methylheptane is a key compound for the accurate analysis of branched alkanes in petrochemical samples. Its use as a component in calibration standards for Detailed Hydrocarbon Analysis by GC-FID allows for reliable identification and quantification. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field. Adherence to standardized methods like ASTM D6730, combined with proper calibration procedures, will ensure high-quality analytical results.

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